N-(2-ethoxyphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
N-(2-ETHOXYPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that belongs to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, followed by the introduction of the ethoxyphenyl and phenyl groups. The final step involves the formation of the carboxamide group.
Preparation of Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of Ethoxyphenyl and Phenyl Groups: The ethoxyphenyl and phenyl groups can be introduced through Friedel-Crafts alkylation reactions using ethoxybenzene and benzene, respectively.
Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXYPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and ethoxyphenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-(2-ETHOXYPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: It is investigated for its potential use in the development of new materials with unique optical and electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-ETHOXYPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can be compared with other benzopyran derivatives, such as:
N-(2-METHOXYPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-HYDROXYPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE: Similar structure but with a hydroxy group instead of an ethoxy group.
N-(2-CHLOROPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE: Similar structure but with a chloro group instead of an ethoxy group.
The uniqueness of N-(2-ETHOXYPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H21NO4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C24H21NO4/c1-2-28-21-11-7-6-10-20(21)25-23(26)17-12-13-19-18(14-17)15-22(29-24(19)27)16-8-4-3-5-9-16/h3-14,22H,2,15H2,1H3,(H,25,26) |
InChI Key |
FPZDGAUUHIAQRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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